methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate is a synthetic acrylate derivative featuring a sulfonyl group attached to a 4-chlorophenyl ring and an amino group linked to a 2,4-difluorophenyl moiety. The Z-configuration of the double bond is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(2,4-difluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-14-7-4-11(18)8-13(14)19)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEDQHBOMZDXFH-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonyl group and difluorophenyl moiety, which are significant for its biological activity. The molecular formula is C_{18}H_{18}ClN_{O}_5S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial effects. For instance, studies have shown effective inhibition against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli, Staphylococcus aureus) | Weak to Moderate |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it shows significant inhibition against:
- Acetylcholinesterase (AChE) : Important for treating Alzheimer’s disease.
- Urease : Associated with the treatment of infections caused by Helicobacter pylori.
The IC50 values for various synthesized compounds related to this structure were reported as follows:
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 7l | 2.14±0.003 | Thiourea 21.25±0.15 |
| 7m | 0.63±0.001 | |
| 7n | 2.17±0.006 | |
| 7o | 1.13±0.003 | |
| 7p | 1.21±0.005 |
These results indicate that several derivatives possess strong inhibitory potential compared to established standards.
Pharmacological Studies
Fluorescence quenching studies have been conducted to assess the binding interactions of the compound with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and bioavailability.
Binding Interaction Results
- Quenching Constant : Determined through fluorometric titration.
- Excitation Wavelength : 295 nm.
- Emission Measurement : Recorded at 336 nm.
These studies help elucidate how the compound interacts with proteins in biological systems, potentially influencing its therapeutic efficacy.
Study on Antibacterial Efficacy
In a controlled laboratory study, synthesized derivatives were tested against clinical isolates of bacteria resistant to conventional antibiotics. The results showed that certain derivatives of this compound exhibited superior antibacterial activity compared to existing treatments, highlighting their potential as novel therapeutic agents.
Enzyme Inhibition Case Study
Another case study focused on the inhibitory effects on urease activity in vitro. The results indicated that specific derivatives significantly reduced urease activity, suggesting their potential application in treating infections caused by urease-producing pathogens.
Comparison with Similar Compounds
Methyl (Z)-2-(2-Chlorobenzoyl)-3-(Dimethylamino)Acrylate
- Structure: Differs in the substitution pattern, with a 2-chlorobenzoyl group instead of a 4-chlorophenylsulfonyl moiety and a dimethylamino group replacing the 2,4-difluorophenylamino group.
- Applications : Serves as an intermediate for tumor inhibitors (breast and lung cancer).
- Synthesis Challenges : High reaction temperatures and environmentally harmful by-products are reported in its synthesis, highlighting the need for optimization compared to newer derivatives .
(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate
- Structure: Ethyl ester variant with identical 4-chlorophenyl and 2,4-difluorophenylamino groups but lacking the sulfonyl group.
- Crystallographic Data: Crystallizes in a monoclinic system (space group unlisted) with R factor = 0.040 and wR = 0.121, indicating moderate structural precision .
Compounds with Brominated and Formyl Substituents
Methyl (Z)-2-[(4-Bromo-2-Formylphenoxy)Methyl]-3-(4-Methylphenyl)Acrylate
- Structure: Features a brominated formylphenoxy group and a 4-methylphenyl substituent.
- Crystal Packing : Stabilized by intramolecular C–H⋯O hydrogen bonds (S(7) ring motif) and π–π interactions (3.984 Å spacing). Crystallizes in a triclinic system (space group P1) with a = 7.9262 Å, b = 8.9078 Å, and γ = 90.23° .
- Applications: Agrochemical and medical uses are noted for similar acrylates, though this compound’s specific activity remains uncharacterized .
Derivatives with Heterocyclic Moieties
(Z)-3-(4-Chlorophenyl)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-Yl)Prop-2-En-1-One
- Structure : Incorporates a triazole ring instead of the acrylate ester, with retained 4-chlorophenyl and 2,4-difluorophenyl groups.
- Biological Relevance: Triazole rings are known to enhance antimicrobial and antifungal activity, suggesting this derivative may have broader therapeutic applications compared to the target compound .
Fluorinated Acrylate Polymers
Fluorosulfonyl-Substituted Acrylate Polymers
- Structure: Polymers with perfluoroalkyl sulfonyl groups (e.g., 2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate).
- Applications : Used in coatings and surfactants due to their resistance to heat and chemicals. While structurally distinct from the target compound, they share sulfonyl and fluorinated motifs, underscoring the versatility of these groups in material science .
Comparative Data Table
Key Findings and Implications
Synthetic Optimization : The target compound’s sulfonyl group may necessitate milder synthetic conditions compared to analogues with chlorobenzoyl groups, which face challenges like high temperatures and toxic by-products .
Biological Efficacy: The 2,4-difluorophenylamino group likely enhances pharmacokinetic properties (e.g., metabolic stability) over dimethylamino-containing derivatives.
Crystallographic Stability : Compounds with intramolecular hydrogen bonding (e.g., S(7) motifs) exhibit enhanced structural rigidity, a feature absent in the target compound’s current characterization .
Functional Group Trade-offs : While triazole-containing derivatives show broader bioactivity, the acrylate ester in the target compound may improve solubility for drug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
